

Spectroscopic Profile of 1,6-Naphthyridin-2(1H)-One: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Naphthyridin-2(1H)-One

Cat. No.: B1297893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the core heterocyclic scaffold, **1,6-Naphthyridin-2(1H)-One**. This compound is a key pharmacophore in a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the development of new chemical entities.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,6-Naphthyridin-2(1H)-One**. It is important to note that while extensive research has been conducted on substituted **1,6-naphthyridin-2(1H)-ones**, a single, comprehensive source detailing all spectroscopic data for the unsubstituted parent compound is not readily available. The data presented here is a compilation from various sources and includes data from closely related analogs to provide a robust reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,6-Naphthyridin-2(1H)-One**. The expected chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the pyridone ring.

Table 1: ^1H NMR Spectroscopic Data of **1,6-Naphthyridin-2(1H)-One**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.5 - 6.7	d	~9.5
H-4	~7.6 - 7.8	d	~9.5
H-5	~7.4 - 7.6	dd	~8.5, 4.5
H-7	~8.5 - 8.7	dd	~4.5, 1.5
H-8	~9.0 - 9.2	dd	~8.5, 1.5
N1-H	~12.0 - 12.5	br s	-

Note: Data is estimated based on spectral data of substituted **1,6-naphthyridin-2(1H)-ones** and related heterocyclic systems. Solvent: DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data of **1,6-Naphthyridin-2(1H)-One**

Carbon	Chemical Shift (δ , ppm)
C-2	~162 - 164
C-3	~120 - 122
C-4	~140 - 142
C-4a	~118 - 120
C-5	~125 - 127
C-7	~150 - 152
C-8	~148 - 150
C-8a	~145 - 147

Note: Data is estimated based on spectral data of substituted **1,6-naphthyridin-2(1H)-ones** and related heterocyclic systems. Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of **1,6-Naphthyridin-2(1H)-One** is characterized by absorptions corresponding to the N-H and C=O stretching vibrations of the pyridone ring, as well as aromatic C-H and C=C/C=N stretching vibrations.

Table 3: Key IR Absorption Bands for **1,6-Naphthyridin-2(1H)-One**

Wavenumber (cm ⁻¹)	Vibration
3200 - 2800	N-H stretch (broad, H-bonded)
1660 - 1680	C=O stretch (amide I)
1610 - 1630	C=C/C=N stretch
1500 - 1580	Aromatic ring stretches
800 - 850	C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **1,6-Naphthyridin-2(1H)-One** in a polar solvent like methanol is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system.

Table 4: UV-Vis Absorption Data for **1,6-Naphthyridin-2(1H)-One**

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent
~220 - 230	Not readily available	Methanol
~280 - 290	Not readily available	Methanol
~330 - 340	Not readily available	Methanol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for **1,6-Naphthyridin-2(1H)-One**

Technique	[M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
ESI-MS	147.055	119 ([M+H - CO] ⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1,6-Naphthyridin-2(1H)-One** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
- ¹H NMR Acquisition:
 - Pulse sequence: Standard zg30.
 - Number of scans: 16-64.
 - Spectral width: -2 to 14 ppm.
 - Acquisition time: ~3-4 seconds.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse sequence: Standard zgpg30 with proton decoupling.
 - Number of scans: 1024-4096.
 - Spectral width: 0 to 180 ppm.

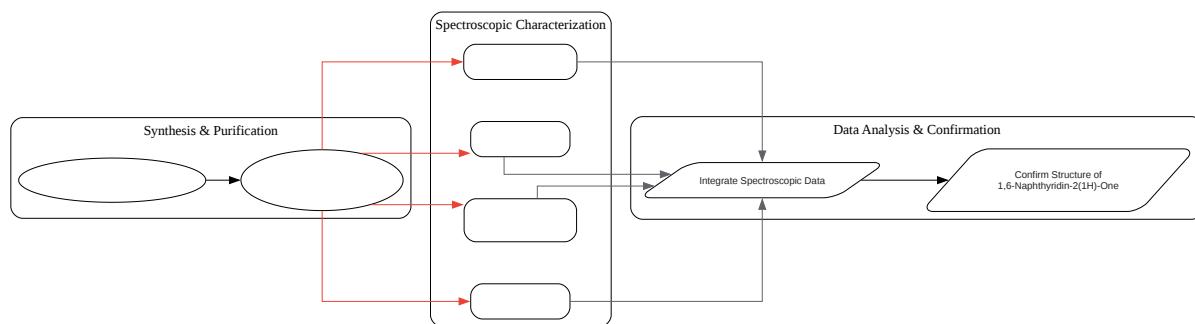
- Acquisition time: ~1-2 seconds.
- Relaxation delay: 2 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of **1,6-Naphthyridin-2(1H)-One** is prepared in a UV-grade solvent such as methanol or ethanol. The stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength range: 200-800 nm.
 - A baseline is recorded using a cuvette containing the pure solvent.
 - The sample is then scanned to obtain the absorption spectrum.


Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be infused directly or introduced via liquid chromatography.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Ionization mode: Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
 - Mass range: m/z 50-500.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **1,6-Naphthyridin-2(1H)-One**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **1,6-Naphthyridin-2(1H)-One**.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,6-Naphthyridin-2(1H)-One: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297893#spectroscopic-properties-of-1-6-naphthyridin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com